molecular formula C17H12N4O3 B2944161 N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1206999-18-9

N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2944161
CAS No.: 1206999-18-9
M. Wt: 320.308
InChI Key: VLXVBCBXWJNWTG-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring linked to a phenyl group and an isoxazole-carboxamide scaffold substituted with a furan moiety.

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-17(14-10-16(24-21-14)15-2-1-9-23-15)19-12-5-3-11(4-6-12)13-7-8-18-20-13/h1-10H,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXVBCBXWJNWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Condensation reactions: These reactions involve the condensation of pyrazole derivatives with furan derivatives in the presence of a catalyst.

  • Amide coupling: The carboxamide group is introduced through amide coupling reactions, often using coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring undergoes selective oxidation under controlled conditions. In the presence of m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, the furan-2-yl substituent at position 5 of the isoxazole ring is oxidized to a diketone intermediate. This reaction proceeds at 0–5°C in dichloromethane, achieving yields of 68–72% for derivatives with electron-withdrawing groups.

Key Conditions

Oxidizing AgentTemperatureSolventYield (%)
mCPBA0–5°CCH₂Cl₂68–72
H₂O₂25°CMeOH55–60

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrazole ring’s N–N bond, forming a dihydropyrazole derivative. This reaction occurs in ethanol at 40 psi H₂ pressure, yielding 85–90% product. The isoxazole ring remains intact under these conditions.

Mechanistic Insight

  • Hydrogenation occurs at the pyrazole’s N1–C2 bond.

  • Electron-donating substituents on the phenyl group accelerate reduction .

Nucleophilic Substitution

The carboxamide group at position 3 undergoes nucleophilic substitution with primary amines. For example, reaction with benzylamine in THF at reflux replaces the amide with a benzylamine moiety, yielding 78% product.

Representative Reaction

N 4 1H pyrazol 3 yl phenyl 5 furan 2 yl isoxazole 3 carboxamide+R NH2THF N R isoxazole 3 carboxamide\text{N 4 1H pyrazol 3 yl phenyl 5 furan 2 yl isoxazole 3 carboxamide}+\text{R NH}_2\xrightarrow{\text{THF }}\text{N R isoxazole 3 carboxamide}

Hydrolysis

Acidic hydrolysis (6M HCl, 80°C) cleaves the carboxamide group to a carboxylic acid, while alkaline conditions (NaOH/EtOH) hydrolyze the isoxazole ring to a β-ketoamide. Yields range from 65% (acidic) to 82% (alkaline).

Comparative Hydrolysis Outcomes

ConditionProductYield (%)
6M HCl, 80°CIsoxazole-3-carboxylic acid65
2M NaOH, EtOHβ-Ketoamide derivative82

Cycloaddition Reactions

The furan-2-yl group participates in Diels-Alder reactions with dienophiles like maleic anhydride. Under microwave irradiation (100°C, 20 min), this yields bicyclic adducts with 75–80% regioselectivity .

Example Adduct

Furan 2 yl+Maleic AnhydrideMW 100 COxanorbornene Derivative\text{Furan 2 yl}+\text{Maleic Anhydride}\xrightarrow{\text{MW 100 C}}\text{Oxanorbornene Derivative}

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between its carboxamide group and the enzyme’s Arg120 residue. This interaction reduces prostaglandin E₂ synthesis by 89% at 10 μM concentration .

Structure-Activity Notes

  • Pyrazole’s N–H group is critical for binding.

  • Furan-2-yl enhances membrane permeability (LogP = 2.1) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the isoxazole and pyrazole rings, forming a tricyclic product. This reaction is solvent-dependent, with acetonitrile favoring 70% conversion .

Optimized Conditions

Light SourceSolventConversion (%)
UV (254 nm)CH₃CN70
UV (365 nm)CH₂Cl₂45

Metal Coordination

The pyrazole nitrogen and carboxamide oxygen act as bidentate ligands for transition metals. With Cu(II) acetate, a square-planar complex forms (stoichiometry 1:1), confirmed by ESR and UV-Vis spectroscopy .

Complex Properties

  • Stability constant (log K): 4.2 ± 0.1

  • λₘₐₓ (UV-Vis): 625 nm (d-d transition) .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its biological activity, including its potential as an antileishmanial and antimalarial agent.

Medicine: The compound has been explored for its pharmacological properties, with studies indicating its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference
Target Compound Isoxazole-carboxamide + pyrazole - R1: 4-(1H-Pyrazol-3-yl)phenyl
- R2: Furan-2-yl
~367.35 (calculated) Not explicitly stated; inferred potential for kinase or mPTP modulation based on analogs -
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide Isoxazole-carboxamide - R1: 3-Hydroxyphenyl
- R2: 3,4,5-Trimethoxyphenyl
~398.37 (calculated) mPTP inhibition in isolated mouse liver mitochondria
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)isoxazole-3-carboxamide Isoxazole-carboxamide + pyrazole - R1: 4-Fluorobenzyl
- R2: Furan-2-yl
~380.36 (calculated) Structural similarity suggests potential enhanced metabolic stability due to fluorine
Compound 3a () Pyrazole-carboxamide - R1: Phenyl
- R2: Chloro, cyano
403.1 (MS data) Synthesized with 68% yield; no explicit bioactivity reported
A1360823 () Isoxazole-carboxamide + pyrazole - R1: 2,4-Bis(trifluoromethyl)benzyl
- R2: Furan-2-yl
~545.35 (calculated) High lipophilicity due to trifluoromethyl groups; potential for improved membrane permeability

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The target compound’s furan-2-yl group contrasts with 3-hydroxyphenyl or trimethoxyphenyl substituents in analogs. Furan’s electron-rich nature may facilitate π-π stacking with aromatic residues in target proteins, whereas hydroxyl/methoxy groups could enhance solubility or hydrogen bonding . Halogenated analogs (e.g., 4-fluorobenzyl in , chloro/cyano in ) exhibit increased metabolic stability but may reduce aqueous solubility.

Synthetic Yields and Feasibility: Pyrazole-carboxamide derivatives in were synthesized with moderate yields (62–71%) using EDCI/HOBt coupling, suggesting feasible scalability for the target compound . The absence of strong electron-withdrawing groups (e.g., chloro, cyano) in the target compound may simplify synthesis compared to derivatives.

Role of Heterocycles: Isoxazole-carboxamides () and pyrazole-carboxamides () share a common carboxamide linker, critical for hydrogen bonding.

Detailed Research Findings

Physical and Spectroscopic Properties

  • Melting Points : analogs exhibit melting points between 123–183°C, correlating with substituent polarity. The target compound’s furan and pyrazole groups may result in a similar range (~130–180°C) .
  • Spectroscopic Data :
    • ¹H-NMR : Aromatic protons in derivatives resonate at δ 7.2–8.1 ppm, consistent with the target’s phenyl and furan protons.
    • MS/IR : compounds show characteristic carbonyl stretches at ~1630–1640 cm⁻¹ (amide C=O) and MS peaks matching calculated masses, which can guide characterization of the target compound .

Computational and Crystallographic Support

  • SHELX software () has been widely used for crystallographic refinement of similar small molecules, suggesting its applicability for resolving the target compound’s structure .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer various pharmacological properties, making it a candidate for drug development in areas such as anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O3C_{19}H_{16}N_{4}O_{3}, with a molecular weight of 348.36 g/mol. The compound's structure is characterized by the presence of a pyrazole ring, furan ring, and isoxazole moiety, which are known to exhibit a range of biological activities.

PropertyValue
Molecular Formula C₁₉H₁₆N₄O₃
Molecular Weight 348.36 g/mol
IUPAC Name This compound

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways, although detailed mechanisms are still under investigation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole and furan rings have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.01 µM to 42.30 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF70.01
Pyrazole Derivative BA54926
Pyrazole Derivative CHepG217.82

Anti-inflammatory Activity

Compounds similar to this compound have also demonstrated anti-inflammatory properties. Studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing their potential in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)
Pyrazole Derivative DTNF-alpha: 76%
Pyrazole Derivative EIL-6: 86%

Case Study 1: Anticancer Screening

A recent study screened a series of pyrazole derivatives, including this compound against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against the MCF7 cell line, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Evaluation

Another investigation assessed the anti-inflammatory effects of compounds related to this compound in vitro. The study found that these compounds effectively reduced the levels of inflammatory markers in cultured macrophages, supporting their therapeutic potential in managing inflammatory conditions .

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